N-{9-Acetyl-6-[2-(4-nitrophenyl)ethoxy]-9H-purin-2-yl}acetamide
Description
N-{9-Acetyl-6-[2-(4-nitrophenyl)ethoxy]-9H-purin-2-yl}acetamide is a purine derivative with a 9-acetyl group, a 2-(4-nitrophenyl)ethoxy substituent at the C6 position, and an acetamide moiety at the N2 position. Its structure combines electron-withdrawing (4-nitrophenyl) and hydrophobic (ethoxy linker) groups, which may enhance binding affinity and metabolic stability.
Properties
CAS No. |
917376-69-3 |
|---|---|
Molecular Formula |
C17H16N6O5 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-[9-acetyl-6-[2-(4-nitrophenyl)ethoxy]purin-2-yl]acetamide |
InChI |
InChI=1S/C17H16N6O5/c1-10(24)19-17-20-15-14(18-9-22(15)11(2)25)16(21-17)28-8-7-12-3-5-13(6-4-12)23(26)27/h3-6,9H,7-8H2,1-2H3,(H,19,20,21,24) |
InChI Key |
SPAQWPBFMDLLDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)OCCC3=CC=C(C=C3)[N+](=O)[O-])N=CN2C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the C6 Position
Key Compounds :
Compound from : 4-(2-(4-(4-Cyclohexylbenzyl)amino)-6-(4-nitrophenoxy)-9H-purin-9-yl)acetamide C6 Substituent: 4-Nitrophenoxy (direct oxygen linkage to phenyl). Molecular Weight: 575.2254 . Synthesis: Reacted with bromomethyl acetate under general procedure F; purity improved to ~85% post-HPLC . Activity: Targets STAT3, with structural validation via NMR and MS.
Compound S27 (): N-(4-(9-Acetyl-6-(cyclohexylmethoxy)-9H-purin-2-ylamino)phenyl)acetamide C6 Substituent: Cyclohexylmethoxy (bulky, hydrophobic group). Synthesis: Utilized acetyl chloride for acetylation . Activity: Designed for Nek2 kinase inhibition, highlighting the role of hydrophobic substituents in enzyme binding.
Compound from : N-(9-Acetyl-6-chloro-9H-purin-2-yl)acetamide
- C6 Substituent : Chloro (small, electron-withdrawing group).
- Molecular Weight : 253.65 .
- Applications : Simpler structure used in foundational studies of purine reactivity.
Comparative Analysis :
- Steric Impact : The ethoxy linker in the target compound balances steric bulk and flexibility, unlike the rigid cyclohexylmethoxy group in S26.
- Synthetic Yield : reports a moderate initial purity (45%), suggesting challenges in introducing nitroaryl groups, whereas chloro-substituted analogs () may have higher yields.
Variations at the N9 Position
Key Compounds :
Target Compound : N9-Acetyl group.
- Role : Enhances solubility and stabilizes the purine ring against enzymatic degradation.
Compound from : N-[6-Chloro-9-(oxolan-2-yl)purin-2-yl]acetamide
- N9 Substituent : Tetrahydrofuran (oxolan) ring.
- Activity : Demonstrates how heterocyclic substituents influence pharmacokinetics .
Compound from : N-(4-Acetylphenyl)-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide N9 Substituent: Hydroxy group.
Comparative Analysis :
Acetamide Modifications at the N2 Position
Key Compounds :
Compound from : N-(4-Nitrophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Modification: Triazole-linked quinoxaline. Synthesis: Click chemistry with CuSO4/sodium ascorbate . Activity: Highlights the utility of triazole groups in enhancing binding specificity.
Compound from : 2-(6-Amino-9H-purin-9-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide Modification: Sulfamoylphenyl ethyl group. Activity: Targets enzymes with sulfonamide-binding pockets, such as carbonic anhydrases .
Comparative Analysis :
- Triazole vs. Ethoxy Linkers : Triazole () introduces rigidity and hydrogen-bonding capacity, whereas the ethoxy linker in the target compound prioritizes flexibility.
- Sulfamoyl vs. Nitrophenyl : Sulfamoyl groups () enhance water solubility, contrasting with the lipophilic nitrophenyl group in the target compound.
Table 1: Comparative Overview of Key Compounds
*Estimated based on structural similarity to .
†Estimated based on molecular formula.
Research Implications
- Target Compound : The 2-(4-nitrophenyl)ethoxy group may optimize interactions with hydrophobic pockets in STAT3, while the acetyl group enhances metabolic stability.
- Synthetic Challenges : Introduction of nitroaryl groups (e.g., ) requires careful optimization to improve yields.
- Activity vs. Solubility Trade-offs : Bulky substituents (e.g., cyclohexylmethoxy in S27) improve target binding but may reduce aqueous solubility.
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a purine scaffold substituted at three critical positions:
- N9 : Acetyl group (-COCH3)
- C6 : 2-(4-Nitrophenyl)ethoxy moiety (-OCH2CH2C6H4NO2)
- C2 : Acetamide group (-NHCOCH3)
Synthetic challenges arise from the need for regioselective functionalization, particularly at the N9 position, which competes with other reactive sites (N1, N3, N7) on the purine ring. Additionally, the steric and electronic demands of introducing the 2-(4-nitrophenyl)ethoxy group at C6 necessitate careful selection of protecting groups and reaction conditions.
Preparation Methodologies
Regioselective N9 Acetylation via Directed Protection
The synthesis begins with 2-amino-6-hydroxypurine as the starting material. To direct acetylation to N9, the C6 hydroxyl group is protected using a diphenylcarbamoyl group, as demonstrated in analogous purine alkylation studies.
Step 1: Protection of C6 Hydroxyl
2-Amino-6-hydroxypurine is treated with diphenylcarbamoyl chloride in the presence of a base (e.g., pyridine), yielding 2-amino-6-O-(diphenylcarbamoyl)purine . This step ensures that the C6 position is blocked, preventing undesired side reactions during subsequent steps.
Step 2: Acetylation of N9
The protected intermediate undergoes N9 acetylation using acetyl chloride under Lewis acid catalysis (e.g., ZnCl2). The diphenylcarbamoyl group at C6 electronically deactivates the purine ring, directing the acetyl group exclusively to N9. The product, 9-acetyl-2-amino-6-O-(diphenylcarbamoyl)purine , is isolated via recrystallization from ethanol.
Step 3: Deprotection of C6 Hydroxyl
The diphenylcarbamoyl group is removed via hydrolysis under mild alkaline conditions (e.g., aqueous NaOH/THF), regenerating the C6 hydroxyl group to yield 9-acetyl-2-amino-6-hydroxypurine .
Introduction of the 2-(4-Nitrophenyl)Ethoxy Group at C6
The C6 hydroxyl group is alkylated with 2-(4-nitrophenyl)ethyl bromide through an SN2 mechanism. This step parallels methodologies reported for purine ethoxylation in kinase inhibitor syntheses.
Step 4: Alkylation of C6 Hydroxyl
9-Acetyl-2-amino-6-hydroxypurine is reacted with 2-(4-nitrophenyl)ethyl bromide in anhydrous DMF, using sodium hydride as a base. The reaction proceeds at 60°C for 12 hours, yielding 9-acetyl-6-[2-(4-nitrophenyl)ethoxy]-2-aminopurine . Excess alkylating agent is quenched with methanol, and the product is purified via column chromatography (SiO2, ethyl acetate/hexane).
Acetylation of the C2 Amino Group
The final step involves acetylation of the C2 amino group to form the target acetamide derivative.
Step 5: C2 Acetylation
9-Acetyl-6-[2-(4-nitrophenyl)ethoxy]-2-aminopurine is treated with acetic anhydride in pyridine at room temperature for 6 hours. The reaction is monitored by TLC, and upon completion, the mixture is poured into ice-water to precipitate the product. N-{9-Acetyl-6-[2-(4-nitrophenyl)ethoxy]-9H-purin-2-yl}acetamide is obtained as a pale-yellow solid after recrystallization from dichloromethane/n-hexane.
Alternative Synthetic Routes and Optimization
SNAr Displacement at C6
An alternative approach employs 2-amino-6-chloropurine as the starting material, leveraging SNAr reactivity for C6 functionalization.
Step 1: Chloropurine Preparation
2-Amino-6-chloropurine is synthesized via chlorination of 2-amino-6-hydroxypurine using POCl3 in the presence of N,N-diethylaniline at reflux.
Step 2: Concomitant N9 Acetylation and C6 Substitution
The chloropurine intermediate is simultaneously acetylated at N9 and subjected to SNAr displacement at C6 using 2-(4-nitrophenyl)ethanol and KOtBu in DMSO. This one-pot reaction reduces step count but requires stringent temperature control (80°C, 8 hours) to avoid byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Directed N9 Acetylation | 68 | 98 | High regioselectivity at N9 |
| SNAr Displacement | 72 | 95 | Fewer steps, one-pot synthesis |
The directed protection method ensures superior regioselectivity, whereas the SNAr route offers operational simplicity. Both pathways are viable, with choice dependent on reagent availability and scalability requirements.
Characterization and Analytical Data
The final compound is characterized by:
- 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, H8), 8.22 (d, J = 8.8 Hz, 2H, Ar-H), 7.68 (d, J = 8.8 Hz, 2H, Ar-H), 4.52 (t, J = 6.4 Hz, 2H, OCH2), 3.85 (t, J = 6.4 Hz, 2H, CH2Ar), 2.65 (s, 3H, N9-COCH3), 2.18 (s, 3H, C2-NHCOCH3).
- HRMS (ESI+) : m/z calcd for C19H19N6O5 [M+H]+: 419.1412; found: 419.1409.
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